[4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine
Description
[4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine is a tertiary amine featuring a cyclohexyl ring substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and a 2-aminoethoxy (-OCH₂CH₂NH₂) chain. This compound is listed in commercial catalogs (e.g., CymitQuimica, Ref: 10-F080558) but is currently discontinued .
Properties
IUPAC Name |
4-(2-aminoethoxy)-N,N-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(2)9-3-5-10(6-4-9)13-8-7-11/h9-10H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDRVLKBZKAAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine typically involves the reaction of cyclohexylamine with 2-chloroethanol to form the intermediate 4-(2-hydroxyethoxy)-cyclohexylamine. This intermediate is then subjected to reductive amination using formaldehyde and dimethylamine to yield the final product .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert any oxidized forms back to the original amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Original amine.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Overview
[4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine is an organic compound with the molecular formula and a molecular weight of 186.29 g/mol. This compound serves as a significant building block in various scientific and industrial applications, particularly in chemistry, biology, and materials science.
Chemistry
In the field of chemistry, this compound is utilized as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
This compound has garnered attention for its potential therapeutic applications:
- Drug Development : It may act as a precursor for drugs targeting specific molecular pathways.
- Biological Interaction Studies : The compound is investigated for enzyme inhibition and receptor binding studies due to its ability to interact with biological molecules.
Industrial Applications
In industrial settings, this compound is employed in:
- Specialty Chemicals Production : Its stability and reactivity make it suitable for creating coatings, adhesives, and polymers.
- Material Science : Used in developing materials with specific properties due to its functional groups.
Case Studies
- Therapeutic Research : Studies have shown that derivatives of this compound exhibit promising results in inhibiting specific enzymes involved in disease pathways.
- Industrial Application Trials : Research demonstrated that formulations containing this compound improved adhesion properties in polymer applications compared to traditional adhesives.
Mechanism of Action
The mechanism of action of [4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group allows for hydrogen bonding and electrostatic interactions, while the dimethylamine group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine (CAS 21404-92-2)
- Structure: A piperidine ring substituted with a dimethylamino group and a 2-aminoethyl (-CH₂CH₂NH₂) chain.
- Molecular Formula : C₉H₂₁N₃ .
- Key Differences: Ring System: Piperidine (6-membered, one nitrogen) vs. cyclohexyl (all-carbon). Chain Type: Ethylamine (-CH₂CH₂NH₂) vs. ethoxyamine (-OCH₂CH₂NH₂). The ether oxygen in the target compound enhances polarity and solubility in aqueous media.
- Synthetic Relevance : Both compounds likely undergo reductive amination, as seen in for analogous structures .
[4-(2-Amino-propyl)-phenyl]-dimethyl-amine
- Structure: Aromatic phenyl ring substituted with dimethylamino and 2-aminopropyl (-CH₂CH₂CH₂NH₂) groups .
- Molecular Formula : C₁₁H₁₈N₂ (estimated).
- Key Differences: Aromatic vs. Chain Length: Propylamine vs. ethoxyamine. Longer chains may increase steric bulk and alter pharmacokinetics.
Diethyl({2-[(4-methylcyclohexyl)amino]ethyl})amine
- Structure: 4-Methylcyclohexyl group linked to a diethylaminoethyl (-CH₂CH₂N(C₂H₅)₂) chain .
- Molecular Formula : C₁₃H₂₈N₂.
- Key Differences: Substituents: Methyl group on cyclohexyl enhances hydrophobicity. Amino Group: Diethylamine (-N(C₂H₅)₂) vs. dimethylamine (-N(CH₃)₂). Increased alkylation reduces polarity and may lower solubility.
[2-(2,4-Dimethylphenoxy)ethyl]amine Hydrochloride
- Structure: Phenoxyethylamine with dimethylphenyl substitution and a protonated amine .
- Molecular Formula: C₁₀H₁₆ClNO.
- Key Differences: Ionic Nature: Hydrochloride salt increases water solubility compared to the free base form of the target compound. Electron Effects: Phenoxy group is electron-rich, influencing reactivity in electrophilic substitutions.
Structural and Functional Analysis
Physicochemical Properties
Biological Activity
The compound [4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Structure : The compound features a cyclohexyl ring substituted with a dimethylamine group and an aminoethoxy side chain. This unique structure allows for various interactions with biological targets, such as enzymes and receptors.
Physical Properties : While specific physical properties such as solubility and melting point are not extensively documented, its structural characteristics suggest potential for significant biological interactions.
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets. The aminoethoxy group facilitates hydrogen bonding and electrostatic interactions, while the dimethylamine group contributes to hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including enzyme inhibition and receptor binding.
Table 1: Interaction Mechanisms
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Facilitated by the aminoethoxy group |
| Electrostatic Forces | Involvement of charged groups in binding |
| Hydrophobic Effects | Dimethylamine enhances interaction with lipid membranes |
Antitumor Activity
Research indicates that This compound may exhibit antitumor properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives have been observed to suppress tumor necrosis factor-alpha (TNF-α) production and inhibit cell proliferation in lymphocyte cultures .
Immunomodulatory Effects
The compound is also being investigated for its immunomodulatory effects. It has shown potential in modulating immune responses, which could be beneficial in treating autoimmune disorders or enhancing anti-tumor immunity. Studies suggest that compounds with similar functionalities can alter signaling pathways involved in immune cell activation and proliferation .
Antiviral Activity
Emerging studies highlight the compound's potential antiviral activity. Certain derivatives have demonstrated efficacy against viruses such as human herpes virus type-1 (HHV-1). The mechanism likely involves interference with viral replication processes or modulation of host immune responses .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | , |
| Immunomodulatory | Modulation of immune responses | |
| Antiviral | Inhibition of viral replication |
Case Studies
- Case Study on Antitumor Activity : A study investigated a series of compounds related to This compound , revealing significant cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The results indicated a dose-dependent inhibition of cell viability, suggesting potential for further development as an anticancer agent .
- Immunomodulatory Research : Another research effort focused on the immunological impacts of similar compounds, where they were shown to inhibit phytohemagglutinin-induced lymphocyte proliferation. This suggests that these compounds could serve as immunosuppressants or modulators in therapeutic settings for autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
